![molecular formula C12H11FN2O2 B7548878 N~4~-ethyl-6-fluoro-2-hydroxy-4-quinolinecarboxamide](/img/structure/B7548878.png)
N~4~-ethyl-6-fluoro-2-hydroxy-4-quinolinecarboxamide
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Description
N4-ethyl-6-fluoro-2-hydroxy-4-quinolinecarboxamide is a chemical compound with the molecular formula C12H11FN2O2 . It is related to the family of fluoroquinolones, which are known for their antibacterial properties .
Synthesis Analysis
The synthesis of fluoroquinolones involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The structure-activity relationships for antibacterial fluoroquinolones have been discussed in the literature .Molecular Structure Analysis
The molecular structure of N4-ethyl-6-fluoro-2-hydroxy-4-quinolinecarboxamide can be analyzed using techniques such as FT-IR and NMR .Mechanism of Action
Fluoroquinolones, including N4-ethyl-6-fluoro-2-hydroxy-4-quinolinecarboxamide, exhibit their antibacterial activity by inhibiting bacterial DNA-gyrase . A series of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides was developed to target PI3Kα, a promising drug target for developing anticancer agents .
properties
IUPAC Name |
N-ethyl-6-fluoro-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-14-12(17)9-6-11(16)15-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYVPKDMEYFJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=O)NC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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